molecular formula C5H11NO3 B1269527 (3-Aminopropoxy)acetic acid CAS No. 61108-70-1

(3-Aminopropoxy)acetic acid

Cat. No. B1269527
CAS RN: 61108-70-1
M. Wt: 133.15 g/mol
InChI Key: PQRFOXXNMIPQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including protection and deprotection of functional groups, and the use of catalysts to achieve the desired product. For example, research on the synthesis of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid demonstrates sophisticated methods to create compounds with specific configurations and properties, utilizing NMR and IR spectroscopic techniques alongside elemental analyses (Baul et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to (3-Aminopropoxy)acetic acid can be characterized using X-ray crystallography, which provides detailed information on the arrangement of atoms within a molecule. For instance, the study on acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester offers insights into the crystal structure and molecular configuration, highlighting the stability of certain molecular frameworks (Wei et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving (3-Aminopropoxy)acetic acid and its derivatives can be influenced by various factors, including the presence of catalysts and the specific conditions under which the reaction occurs. For example, the formation of acetic acid in polar interstellar analog ices through ionizing radiation highlights the potential for complex chemical reactions in unique environments, providing a model for understanding the formation of key molecules in the cosmos (Kleimeier et al., 2020).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, boiling points, and solubility, are critical for understanding their behavior and applications. Research on related compounds can provide valuable information on these properties, although specific studies on (3-Aminopropoxy)acetic acid were not identified in the current literature.

Chemical Properties Analysis

The chemical properties of (3-Aminopropoxy)acetic acid, such as reactivity, stability, and interaction with other substances, can be inferred from studies on similar compounds. Research on the biological production of 3-hydroxypropionic acid, for example, offers insights into the microbial production processes and the chemical properties of compounds within the same functional group family (Kumar et al., 2013).

Scientific Research Applications

Enhanced Biological Phosphorus Removal

Hood and Randall (2001) conducted experiments showing the role of certain organic substrates, including acetic acid, in enhancing biological phosphorus removal. Their findings suggest acetic acid's significance in wastewater treatment processes (Hood & Randall, 2001).

Production of 3-Hydroxypropionic Acid

Li et al. (2016) focused on optimizing the production of 3-Hydroxypropionic Acid (3-HP) in Klebsiella pneumoniae, a chemical with various industrial applications. They found that blocking the synthesis of acetic acid significantly increased 3-HP production (Li, Wang, Ge, & Tian, 2016).

Acetic Acid in Interstellar Medium

Kleimeier, Eckhardt, and Kaiser (2020) studied the formation of acetic acid in polar ice mixtures, emphasizing its importance in understanding chemical processes in the interstellar medium (Kleimeier, Eckhardt, & Kaiser, 2020).

Development of Research Tools

Ilić et al. (2005) explored the potential of aminoethyl-substituted indole-3-acetic acids in creating novel research tools, such as immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags (Ilić et al., 2005).

Metabolomic Insights into Polyhydroxyalkanoates Production

Wang et al. (2019) provided metabolomic insights into the production of polyhydroxyalkanoates by halophilic bacteria using acetic acid as a carbon source. Their research highlights the metabolic pathways involved in this process (Wang et al., 2019).

Chemical and Thermal Cross-linking of Collagen

Sionkowska et al. (2010) studied the effects of chemical and thermal cross-linking on collagen soluble in acetic acid. This research is significant for understanding the material properties of collagen in various applications (Sionkowska et al., 2010).

Photosynthetic Production of 3-HP

Wang et al. (2016) demonstrated the feasibility of photosynthetically producing 3-hydroxypropionic acid (3-HP) from CO2 in cyanobacteria, offering an eco-friendly approach to chemical synthesis (Wang et al., 2016).

Formation of Acetic Acid in Maillard Reaction

Davidek et al. (2006) explored the formation of acetic acid in the Maillard reaction, providing insights into the chemical pathways leading to this compound in food processing (Davidek, Devaud, Robert, & Blank, 2006).

Metal Complexes of Novel Amino Acid Bearing Schiff Base Ligand

Ikram et al. (2015) investigated the formation of metal complexes with novel amino acid bearing Schiff base ligands, emphasizing the role of acetic acid in these chemical processes (Ikram et al., 2015).

Biosynthesis of 3-Hydroxypropionic Acid from CO2 and Acetic Acid

Lai et al. (2021) advanced the biosynthesis of 3-hydroxypropionic acid using CO2 and syngas-derived acetic acid in Escherichia coli, highlighting the potential of sustainable chemical production (Lai et al., 2021).

Elevated Production of 3-HP by Metabolic Engineering

Jung et al. (2014) focused on enhancing 3-hydroxypropionic acid production through metabolic engineering, addressing the role of by-products like acetic acid in this process (Jung et al., 2014).

properties

IUPAC Name

2-(3-aminopropoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c6-2-1-3-9-4-5(7)8/h1-4,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRFOXXNMIPQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327019
Record name (3-Aminopropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopropoxy)acetic acid

CAS RN

61108-70-1
Record name (3-Aminopropoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A process for preparing 6-amino-3-oxahexanoic acid which comprises: contacting methyl-2-cyanoethoxyacetate in excess acetic acid anhydride with hydrogen in the presence of a catalytic amount of platinum to prepare N-acetyl-6-amino-3-oxamethylhexanoate, and heating in excess water at a temperature of about 260° C. to form a mixture comprising 3-oxacaprolactam and 6-amino-3-oxahexanoic acid, extracting said mixture with chloroform, and separating 6-amino-3-oxahexanoic acid from the residue of said extraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
N-acetyl-6-amino-3-oxamethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Q & A

Q1: How is (3-Aminopropoxy)acetic acid synthesized according to the research?

A1: The research describes the synthesis of (3-Aminopropoxy)acetic acid through the Beckmann rearrangement. Specifically, the oxime tosylate of 3-tetrahydropyranone undergoes the Beckmann rearrangement to form a lactam []. Subsequent opening of this lactam ring structure yields (3-Aminopropoxy)acetic acid [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.